molecular formula C25H34N4O2 B2802189 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 866144-98-1

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Katalognummer: B2802189
CAS-Nummer: 866144-98-1
Molekulargewicht: 422.573
InChI-Schlüssel: GKQVVONZSDPWRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo-pyrrolo-pyrimidine class, characterized by a tricyclic framework comprising fused pyrazole, pyrrole, and pyrimidine rings. Key structural features include:

  • 5-position: A methyl group, enhancing steric stability.
  • 8-position: An octyl chain, contributing to lipophilicity and membrane permeability.
  • 7,8-dihydro moiety: Partial saturation of the pyrrolo ring, which may influence conformational flexibility and metabolic stability.

The octyl substituent likely requires alkylation or nucleophilic substitution steps during synthesis.

Eigenschaften

IUPAC Name

10-(3,4-dimethoxyphenyl)-7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-5-6-7-8-9-10-14-28-15-13-20-18(2)27-24-21(17-26-29(24)25(20)28)19-11-12-22(30-3)23(16-19)31-4/h11-12,16-17H,5-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQVVONZSDPWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a 3,4-dimethoxyphenyl halide and a suitable catalyst.

    Addition of the octyl group: This can be done through alkylation reactions using octyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives can serve as effective antitumor agents by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. This makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in reducing inflammation by modulating the immune response. This application is particularly relevant in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Potential

Recent studies suggest that compounds within this class may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The neuroprotective effects are attributed to their ability to inhibit oxidative stress and promote neuronal survival .

Synthesis and Structural Modifications

The synthesis of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine involves several synthetic routes that enhance its bioactivity. Recent advancements have focused on modifying the substituents on the pyrimidine ring to improve solubility and bioavailability .

Modification Effect on Activity
Addition of alkyl groupsIncreases lipophilicity
Substitution with halogensEnhances binding affinity to targets
Alteration of methoxy groupsAffects pharmacokinetic properties

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study 1 : A study reported the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications led to a significant increase in cytotoxicity compared to standard chemotherapeutics .
  • Case Study 2 : Another research effort focused on the antimicrobial properties of substituted pyrazolo[1,5-a]pyrimidines. The findings revealed effective inhibition against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Synthesis Method (Reference) Notable Properties/Biological Activity
3-(3,4-Dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine 3: 3,4-dimethoxyphenyl; 5: methyl; 8: octyl Not explicitly described High lipophilicity (octyl chain); potential enhanced membrane penetration
8-(2,2-Dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile [] Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine 3: cyano; 8: 2,2-dimethoxyethyl Alkylation/cyclization (inferred) Moderate solubility (polar dimethoxyethyl); medicinal applications noted
6-Aryl-3-methyl-1,5,6,7-tetrahydro-8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones [] Pyrazolo-thieno-pyrimidine 3: methyl; 6: aryl; thieno ring replaces pyrrolo Cyclocondensation Antibacterial/antifungal activity (vs. reference drugs)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives [] Pyrrolo-thiazolo-pyrimidine Thiazolo ring fused to pyrrolo-pyrimidine; 5: 4-methoxyphenyl Multi-step cyclization/functionalization Structural complexity; diverse reactivity (e.g., triazole/thiadiazine formations)

Key Observations:

Core Structure Variations: The target compound’s pyrrolo-pyrimidine core distinguishes it from thieno- or thiazolo-fused analogs (e.g., ). These heterocyclic modifications alter electronic properties and binding interactions. The dihydro (7,8-dihydro) moiety in the target compound may confer conformational flexibility compared to fully aromatic systems.

Dimethoxyethyl Group (): Balances lipophilicity with polar functionality, likely improving pharmacokinetics . Thieno/Thiazolo Rings (): Introduce sulfur atoms, which may influence redox properties or metal-binding capacity.

Synthetic Strategies :

  • Pyrazolo-pyrimidine derivatives often employ cyclocondensation () or multi-step functionalization (). The octyl group in the target compound may require late-stage alkylation.

Biologische Aktivität

The compound 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine (CAS No. 866144-98-1) is a member of the pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C25H34N4O2
  • Molar Mass : 422.56 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • pKa : 4.67 (predicted)

The biological activity of pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific protein kinases. Protein kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. The compound has been studied for its ability to selectively inhibit casein kinase 2 (CK2), a kinase implicated in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on CK2. For instance:

  • IC50 values for CK2α inhibition were reported at approximately 8 nM , indicating high potency against this target .
  • In a kinome-wide selectivity screen involving 56 kinases, several derivatives demonstrated significant selectivity for CK2 over other kinases such as PIM and DYRK .

Anticancer Activity

The anticancer potential of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cells showed significant growth inhibition with IC50 values in the range of 45–97 nM , suggesting a promising therapeutic profile against these types of cancer .
  • The compound exhibited low cytotoxicity across a panel of 60 cancer cell lines , indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo[1,5-a]pyrimidines has revealed that modifications at specific positions can enhance biological activity:

  • Substituents at the 3 and 5 positions significantly influence potency and selectivity against CK2.
  • The presence of a dimethoxyphenyl group at the 3-position has been associated with improved binding affinity to the kinase target.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on a series of pyrazolo[1,5-a]pyrimidines showed that modifications led to compounds with enhanced selectivity and potency against CK2. These compounds were tested in vivo and demonstrated significant tumor growth inhibition in mouse models.
  • Another investigation indicated that certain derivatives could effectively penetrate cellular membranes, enhancing their therapeutic potential against solid tumors.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with halogenated pyrimidines or nitrile-containing intermediates. Key steps include:

  • Method A : Reacting amine precursors with methanol/ammonia under reflux (e.g., 3-aminopyrroles with formamide and DMF at 100°C for 6–8 hours) .
  • Method B : Acid-catalyzed cyclization (e.g., using formic acid under reflux for 8 hours) . Critical parameters include temperature control (80–120°C), solvent polarity (DMF enhances cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for nucleophilic substitutions). Yields range from 45–65%, with impurities removed via ethanol/DMF recrystallization .

Q. Which spectroscopic methods are critical for confirming the structure, and what key spectral markers should be analyzed?

  • 1H/13C NMR : Analyze chemical shifts for fused-ring protons (δ 6.5–8.5 ppm for aromatic protons) and methoxy/octyl substituents (δ 3.8–4.2 ppm for OCH3; δ 0.8–1.6 ppm for CH2/CH3 in the octyl chain) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups if present .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., m/z 452.2543 for [M+H]+) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of this compound?

Apply Box-Behnken or central composite designs to screen variables (temperature, solvent ratio, catalyst loading). For example:

  • Response Surface Methodology (RSM) : Optimize yield by modeling interactions between reaction time (6–10 hours) and ammonia concentration (15–25%) .
  • Fractional Factorial Design : Reduce trials by prioritizing critical factors (e.g., solvent polarity > temperature) . Computational tools (e.g., ICReDD’s reaction path search) can pre-screen conditions using quantum chemical calculations to narrow experimental ranges .

Q. How should researchers resolve contradictions between NMR and MS data in structural assignments?

Conflicting data may arise from tautomerism or impurities. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations in fused-ring systems .
  • X-ray Crystallography : Resolve ambiguous proton environments (e.g., distinguishing pyrimidine vs. pyrrole ring protons) .
  • Isotopic Labeling : Trace reaction intermediates to validate proposed pathways .

Q. What computational methods predict reaction pathways for modifying substituents (e.g., methoxy or octyl groups)?

  • Density Functional Theory (DFT) : Calculate activation energies for substituent substitutions (e.g., methoxy → hydroxy) to assess feasibility .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. ethanol) .
  • Retrosynthetic Software : Tools like Synthia propose routes using known pyrazolo-pyrimidine databases, prioritizing atom-economical steps .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze the biological activity of this compound, given its complex heterocyclic framework?

  • Target Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2) via hydrogen bonding with pyrimidine N-atoms .
  • SAR Studies : Systematically modify substituents (e.g., octyl chain length) and assay cytotoxicity (IC50) to identify pharmacophore requirements .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • In-line Purification : Employ continuous-flow systems with scavenger resins to remove intermediates .
  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to favor nucleophilic attack over side reactions .
  • HPLC Monitoring : Track reaction progress using C18 columns and UV detection (λ = 254 nm) .

Methodological Challenges

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • HPLC-MS : Use reverse-phase chromatography (ACN/water gradient) with MS detection to quantify impurities (<0.5%) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What advanced characterization techniques elucidate the compound’s solid-state behavior?

  • PXRD : Identify polymorphic forms (e.g., anhydrous vs. solvates) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.